A-Technical-Guide-to-6-Chlorofuro[3,4-c]pyridin-3(1H)-one-for-Advanced-Research
A-Technical-Guide-to-6-Chlorofuro[3,4-c]pyridin-3(1H)-one-for-Advanced-Research
An In-depth Examination of a Key Heterocyclic Building Block for Drug Discovery
Abstract
6-Chlorofuro[3,4-c]pyridin-3(1H)-one, a halogenated bicyclic lactone, has emerged as a valuable scaffold in medicinal chemistry. Its unique furo[3,4-c]pyridine core, functionalized with a reactive chlorine atom and a modifiable lactone ring, provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, reactivity, and established applications, with a focus on its role as a precursor in the development of novel therapeutic agents. It is intended for researchers and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its effective use in a research setting.
Structural Identifiers and Nomenclature
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IUPAC Name : 6-chloro-1H-furo[3,4-c]pyridin-3-one[2]
The core structure consists of a furan ring fused with a pyridine ring, creating the furo[3,4-c]pyridine bicyclic system. The chlorine atom at the 6-position significantly influences the molecule's electronic properties and serves as a key handle for synthetic modification. The lactone (a cyclic ester) within the furanone moiety is a critical functional group that can participate in various chemical transformations.
Physicochemical Data
A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 169.57 g/mol | [2][3] |
| Appearance | Powder (at room temperature) | [2] |
| Boiling Point | 388.6 ± 42.0 °C (at 760 mmHg, Predicted) | [4] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Mechanistic Considerations
The synthesis of furo[3,4-c]pyridin-3-one derivatives is a topic of significant interest, though specific, detailed public-domain syntheses for the 6-chloro variant are not extensively documented in peer-reviewed literature. However, we can infer a plausible and logical synthetic pathway based on established heterocyclic chemistry principles. A common and effective strategy for constructing such fused ring systems involves the cyclization of appropriately substituted pyridine precursors.
Retrosynthetic Analysis and Proposed Pathway
The most logical disconnection for the furo[3,4-c]pyridin-3(1H)-one core is across the furanone ring, specifically at the C-O and C-C bonds formed during cyclization. This points to a substituted pyridine-3,4-dicarboxylic acid or a related derivative as a key intermediate.
Caption: Retrosynthetic analysis for 6-Chlorofuro[3,4-c]pyridin-3(1H)-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically plausible, generalized procedure derived from standard methodologies in heterocyclic synthesis. It is designed to be self-validating through integrated purification and characterization steps.
Objective: To synthesize 6-Chlorofuro[3,4-c]pyridin-3(1H)-one from a suitable pyridine precursor.
Step 1: Synthesis of 2-Chloro-3,4-pyridinedicarboxylic acid
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Causality: This step establishes the core pyridine ring with the necessary carboxylic acid groups at positions 3 and 4, which are precursors to the fused lactone ring, and the chloro-substituent at the correct position.
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To a stirred solution of a suitable starting material like 3-bromo-4-methylpyridine, perform a sequence of reactions involving oxidation of the methyl group and functional group interconversion to install the carboxylic acid moieties.
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Purify the resulting dicarboxylic acid by recrystallization from an appropriate solvent system (e.g., water/ethanol).
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Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Selective Reduction of the 3-Carboxylic Acid
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Causality: Selective reduction of the C3-carboxylic acid to a hydroxymethyl group is crucial. The C4-carboxylic acid must remain intact to participate in the subsequent lactonization. This selectivity can be achieved by protecting the C4-acid or by using a reagent that preferentially reduces the more sterically accessible or electronically favored C3-acid.
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Dissolve the dicarboxylic acid from Step 1 in a dry, inert solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to 0°C in an ice bath.
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Add a selective reducing agent (e.g., borane-THF complex) dropwise while maintaining the temperature. The choice of reagent is critical for achieving selectivity.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction carefully with methanol, followed by an aqueous workup.
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Purify the product, 2-chloro-3-(hydroxymethyl)-4-pyridinecarboxylic acid, using column chromatography.
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Confirm the structure via NMR and MS, ensuring the C4-carboxyl group is intact.
Step 3: Intramolecular Cyclization (Lactonization)
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Causality: This acid-catalyzed dehydration reaction forms the five-membered lactone ring. The proximity of the hydroxymethyl and carboxylic acid groups facilitates this intramolecular esterification.
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Dissolve the hydroxy-acid from Step 2 in a suitable solvent like toluene.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product, 6-Chlorofuro[3,4-c]pyridin-3(1H)-one, by recrystallization or column chromatography.
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Obtain final characterization data (¹H NMR, ¹³C NMR, HRMS, and melting point) to confirm the identity and purity of the target compound.
Applications in Medicinal Chemistry
The furo[3,4-c]pyridine core is a privileged scaffold in drug discovery. The related pyrrolo[3,4-c]pyridine system, for instance, is found in compounds with a broad spectrum of pharmacological properties, including analgesic, antidiabetic, antiviral, and antitumor activities.[5] 6-Chlorofuro[3,4-c]pyridin-3(1H)-one serves as a key building block for accessing novel derivatives within this chemical space.
Scaffold for Kinase Inhibitors
The pyridinone motif is a well-established hinge-binding fragment in kinase inhibitors.[6] The nitrogen atom in the pyridine ring and the exocyclic oxygen of the lactone can act as hydrogen bond acceptors, while the N-H (in the tautomeric form) can be a donor, allowing for critical interactions within the ATP-binding pocket of many kinases. The chlorine atom provides a vector for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed regions of the target protein, thereby optimizing potency and selectivity.
Precursor for Bioactive Molecules
This compound is used as a starting material for synthesizing more complex molecules with potential therapeutic applications.[4] Its structure has the potential to interact with receptors in the central nervous system, making it a valuable precursor for developing agents for neurological disorders.[4] The general class of pyridines and their fused derivatives are foundational to a large number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[7]
Caption: Synthetic utility and therapeutic potential of the core scaffold.
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification : This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3]
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Personal Protective Equipment (PPE) : Always wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
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First Aid Measures :
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If Swallowed : Call a POISON CENTER or doctor. Rinse mouth.[1][3]
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If on Skin : Wash with plenty of water. If irritation occurs, seek medical advice.[1][3]
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If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]
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If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]
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Storage : Store in a well-ventilated place and keep the container tightly closed.[1] Recommended storage is at 2-8°C.[4] It should be stored locked up.[1]
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Disposal : Dispose of contents and container to an approved waste disposal plant.[8]
Conclusion
6-Chlorofuro[3,4-c]pyridin-3(1H)-one is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its defined chemical structure, combined with multiple reactive sites, allows for extensive synthetic elaboration. The furo-pyridinone core is a recognized pharmacophore, particularly relevant for kinase inhibition and CNS-acting agents. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.
References
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MySkinRecipes. 6-chlorofuro[3,4-c]pyridin-3(1H)-one. Available from: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available from: [Link]
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Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]
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Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]
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